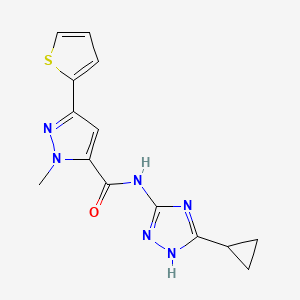![molecular formula C20H17NO5S2 B12157078 3-{5-[(4-Ethoxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid](/img/structure/B12157078.png)
3-{5-[(4-Ethoxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{5-[(4-Ethoxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid is a complex organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone ring fused with a benzoic acid moiety, contributes to its potential in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[(4-Ethoxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid typically involves a multi-step process:
Formation of the Thiazolidinone Ring: This step often starts with the reaction of a substituted benzaldehyde (4-ethoxy-3-methoxybenzaldehyde) with thiourea in the presence of a base to form the thiazolidinone ring.
Condensation Reaction: The thiazolidinone intermediate is then subjected to a condensation reaction with a benzoic acid derivative under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include:
Catalysts: Using specific catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperatures.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-{5-[(4-Ethoxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiazolidine derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, 3-{5-[(4-Ethoxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid exhibits antimicrobial and anti-inflammatory properties. It is studied for its potential to inhibit bacterial growth and reduce inflammation in various models.
Medicine
In medicine, this compound is investigated for its anticancer properties. It has shown promise in inhibiting the growth of certain cancer cell lines, making it a candidate for further drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced durability or resistance to environmental factors.
Mechanism of Action
The mechanism of action of 3-{5-[(4-Ethoxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid involves its interaction with various molecular targets. These include:
Enzyme Inhibition: The compound can inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Signal Pathways: It can modulate signaling pathways related to inflammation and cancer cell proliferation, thereby exerting anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinone Derivatives: Compounds like 2,4-thiazolidinedione and its derivatives share structural similarities and biological activities.
Benzoic Acid Derivatives: Compounds such as 4-hydroxybenzoic acid and its derivatives are structurally related and exhibit similar chemical reactivity.
Uniqueness
The uniqueness of 3-{5-[(4-Ethoxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid lies in its combined thiazolidinone and benzoic acid structure, which imparts a distinct set of chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and exhibit diverse biological activities compared to its simpler counterparts.
Properties
Molecular Formula |
C20H17NO5S2 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
3-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid |
InChI |
InChI=1S/C20H17NO5S2/c1-3-26-15-8-7-12(9-16(15)25-2)10-17-18(22)21(20(27)28-17)14-6-4-5-13(11-14)19(23)24/h4-11H,3H2,1-2H3,(H,23,24)/b17-10- |
InChI Key |
BLQQRKKLLRQFHD-YVLHZVERSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(=O)O)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1-((2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(2-chlorophenyl)methyl)piperidine-4-carboxylate](/img/structure/B12156996.png)
![1-(3-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propyl)pyrrolidin-2-one](/img/structure/B12157000.png)
![3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12157011.png)
![N,N-diethyl-3-[2-(3H-indol-3-ylidene)hydrazin-1-yl]benzene-1-sulfonamide](/img/structure/B12157015.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B12157023.png)
![4-[(4-chlorophenyl)carbonyl]-5-(4-fluorophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12157032.png)




![2,4-dichloro-N-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12157055.png)
![4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(4H-1,2,4-triazol-3-yl)benzamide](/img/structure/B12157062.png)
methanone](/img/structure/B12157069.png)
![(5Z)-2-[(2-chlorophenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12157070.png)
